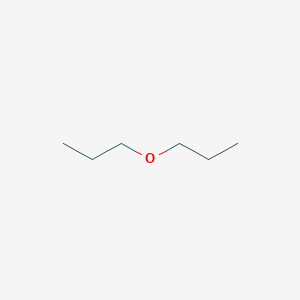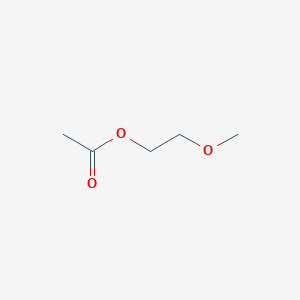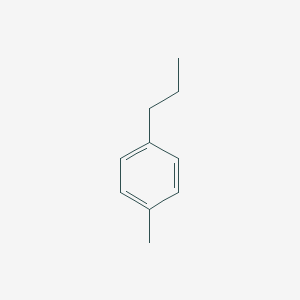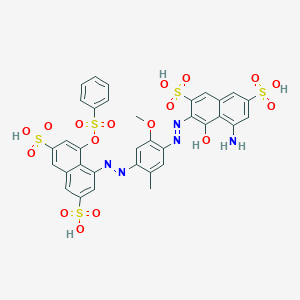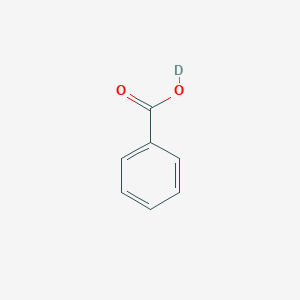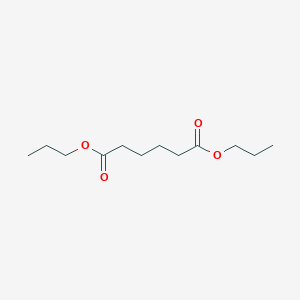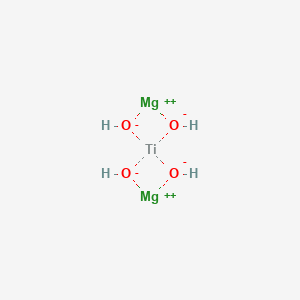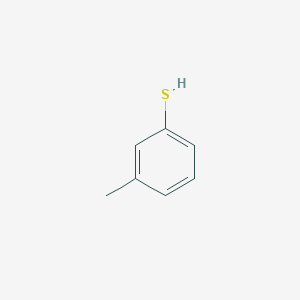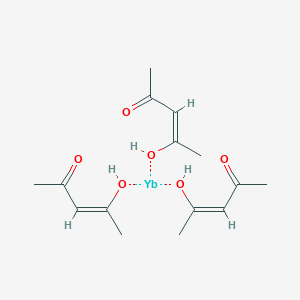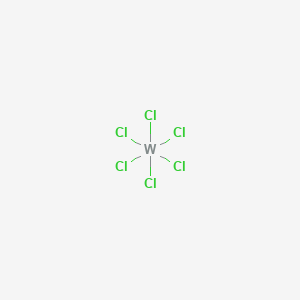![molecular formula C12H8O4Si B086958 2,2'-Spirobi[1,3,2-benzodioxasilole] CAS No. 181-88-4](/img/structure/B86958.png)
2,2'-Spirobi[1,3,2-benzodioxasilole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Spirobi[1,3,2-benzodioxasilole] is an organosilicon compound characterized by a spiro linkage between two benzodioxasilole units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[1,3,2-benzodioxasilole] typically involves the reaction of catechol with dichlorodimethylsilane in the presence of a base. The reaction proceeds through the formation of an intermediate siloxane, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’-Spirobi[1,3,2-benzodioxasilole] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
2,2’-Spirobi[1,3,2-benzodioxasilole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds.
科学的研究の応用
2,2’-Spirobi[1,3,2-benzodioxasilole] has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organosilicon compounds.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of silicone-based materials.
作用機序
The mechanism by which 2,2’-Spirobi[1,3,2-benzodioxasilole] exerts its effects depends on its application. In materials science, its unique structure allows for the formation of stable, high-performance materials. In organic synthesis, the spiro linkage provides a rigid framework that can influence the reactivity and selectivity of chemical reactions. The molecular targets and pathways involved vary based on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
Similar Compounds
- 2,2’-Spirobi[1,3,2-benzodioxasiline]
- 2,2’-Spirobi[1,3,2-benzodioxaborole]
- 2,2’-Spirobi[1,3,2-benzodioxagermole]
Uniqueness
2,2’-Spirobi[1,3,2-benzodioxasilole] is unique due to the presence of silicon in its structure, which imparts distinct chemical and physical properties compared to its boron and germanium analogs. The silicon atom provides greater thermal stability and resistance to oxidation, making it particularly valuable in high-performance materials and industrial applications.
特性
IUPAC Name |
2,2'-spirobi[1,3,2-benzodioxasilole] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4Si/c1-2-6-10-9(5-1)13-17(14-10)15-11-7-3-4-8-12(11)16-17/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGVCVIJIPKSGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)O[Si]3(O2)OC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

